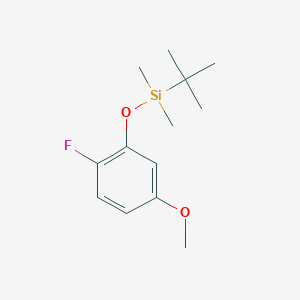

tert-Butyl(2-fluoro-5-methoxyphenoxy)dimethylsilane

Vue d'ensemble

Description

tert-Butyl(2-fluoro-5-methoxyphenoxy)dimethylsilane: is an organic silicon compound with the chemical formula C13H21FO2Si and a molecular weight of 256.39 g/mol . It is a colorless liquid that is soluble in organic solvents such as ether and chloroform . This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: tert-Butyl(2-fluoro-5-methoxyphenoxy)dimethylsilane can be synthesized using conventional methods for preparing organosilicon reagents . The synthesis typically involves the reaction of 2-fluoro-5-methoxyphenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and stringent quality control measures .

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl(2-fluoro-5-methoxyphenoxy)dimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The methoxy and fluoro groups on the aromatic ring can participate in nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding silanols or siloxanes.

Reduction Reactions: The aromatic ring can undergo reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium fluoride.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

Substitution Reactions: Products include substituted phenoxy compounds.

Oxidation Reactions: Products include silanols and siloxanes.

Reduction Reactions: Products include reduced aromatic compounds.

Applications De Recherche Scientifique

Organic Synthesis

Building Block for Complex Molecules

Tert-butyl(2-fluoro-5-methoxyphenoxy)dimethylsilane serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it useful for synthesizing more complex organic compounds. This includes:

- Substitution Reactions : The fluorine atom can be substituted with other functional groups, enabling the creation of derivatives with varied properties.

- Coupling Reactions : It can participate in coupling reactions to form larger molecular frameworks, which are essential in developing new materials and pharmaceuticals.

Material Science

Development of Advanced Materials

In material science, this compound is utilized for creating advanced materials such as:

- Polymers : The silane group enhances the adhesion properties of polymers, making them suitable for coatings and adhesives.

- Nanocomposites : When incorporated into nanocomposite materials, it can improve mechanical strength and thermal stability.

Pharmaceutical Research

Drug Development Applications

The compound is investigated for its potential applications in drug development due to its unique reactivity and ability to form stable intermediates. Specific areas of interest include:

- Fluorinated Compounds : The presence of fluorine enhances the bioactivity and metabolic stability of drug candidates, making them more effective.

- Targeted Drug Delivery Systems : Its compatibility with various biological systems allows it to be explored in targeted delivery mechanisms.

Case Study 1: Synthesis of Fluorinated Drug Candidates

Research has demonstrated that this compound can be used to synthesize fluorinated analogs of existing drugs, enhancing their pharmacological profiles. For instance, studies have shown improved binding affinity to specific biological targets when fluorine is incorporated into the molecular structure.

Case Study 2: Polymer Coatings

In a study focused on polymer coatings, the incorporation of this silane compound significantly improved the adhesion properties of coatings applied to metal surfaces. The enhanced performance was attributed to the silane's ability to form strong covalent bonds with both organic and inorganic substrates.

Mécanisme D'action

The mechanism by which tert-Butyl(2-fluoro-5-methoxyphenoxy)dimethylsilane exerts its effects involves interactions with various molecular targets. The compound can form stable complexes with proteins and enzymes, potentially inhibiting their activity. The fluoro and methoxy groups on the aromatic ring contribute to its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

- tert-Butyl(3-fluoro-2-methoxyphenoxy)dimethylsilane

- tert-Butyl(2-chloro-5-methoxyphenoxy)dimethylsilane

- tert-Butyl(2-fluoro-5-ethoxyphenoxy)dimethylsilane

Comparison: tert-Butyl(2-fluoro-5-methoxyphenoxy)dimethylsilane is unique due to the specific positioning of the fluoro and methoxy groups on the aromatic ring. This positioning influences its reactivity and binding properties, making it distinct from other similar compounds .

Activité Biologique

tert-Butyl(2-fluoro-5-methoxyphenoxy)dimethylsilane is a silane compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound includes a tert-butyl group, a fluoro-substituted phenoxy moiety, and dimethylsilyl groups. This unique combination allows for various chemical reactivities and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through various mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.

- Cell Signaling Modulation : It can influence cell signaling pathways, which may lead to altered cellular responses.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity, making it a candidate for further exploration in drug development.

Case Studies and Research Findings

- Antimicrobial Activity : Research indicates that silane compounds similar to this compound have shown significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that modifications in the silane structure can enhance its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

- Pharmacological Potential : A study highlighted the synthesis of bioactive molecules using this compound as a precursor. These bioactive derivatives were evaluated for their potential in treating diseases such as cancer and infections .

- Mechanistic Insights : Investigations into the molecular interactions of this compound revealed its potential to form stable complexes with target proteins, suggesting a mechanism through which it may exert its biological effects .

Data Tables

Propriétés

IUPAC Name |

tert-butyl-(2-fluoro-5-methoxyphenoxy)-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21FO2Si/c1-13(2,3)17(5,6)16-12-9-10(15-4)7-8-11(12)14/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFDZASNOAPFIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21FO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.